molecular formula C11H18N2O2 B8599008 3-Cyano-3-ethyl-azetidine-1-carboxylic acid tert-butyl ester

3-Cyano-3-ethyl-azetidine-1-carboxylic acid tert-butyl ester

Cat. No. B8599008
M. Wt: 210.27 g/mol
InChI Key: FHEUSLDCXWJCHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyano-3-ethyl-azetidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C11H18N2O2 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Cyano-3-ethyl-azetidine-1-carboxylic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyano-3-ethyl-azetidine-1-carboxylic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Cyano-3-ethyl-azetidine-1-carboxylic acid tert-butyl ester

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

tert-butyl 3-cyano-3-ethylazetidine-1-carboxylate

InChI

InChI=1S/C11H18N2O2/c1-5-11(6-12)7-13(8-11)9(14)15-10(2,3)4/h5,7-8H2,1-4H3

InChI Key

FHEUSLDCXWJCHO-UHFFFAOYSA-N

Canonical SMILES

CCC1(CN(C1)C(=O)OC(C)(C)C)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 100 mL 2-neck round-bottomed flask, tert-butyl 3-cyanoazetidine-1-carboxylate (0.80 g, 4.4 mmol) was dissolved in THF (16 mL). The colorless solution was cooled to −76° C. and lithium bis(trimethylsilyl)amide (1.0M solution in THF, 4.8 mL, 4.8 mmol) was added dropwise over 20 min. The yellow solution was stirred at −76° C. for 30 min then iodoethane (0.50 mL, 6.2 mmol) was slowly added. The reaction mixture was stirred at −76° C. for 30 min and then warmed to room temperature and stirred for 3 h. The reaction mixture was quenched with 10 mL of saturated NH4Cl and diluted with 10 mL of water then extracted with ˜100 ml EtOAc (2×). The combined organic layers were washed with ˜10 mL water and ˜10 mL brine then dried over sodium sulfate, filtered and concentrated. The residue was chromatographed over 40 g silica gel with EtOAc/hexanes, (gradient: 0-20% EtOAc). All fractions containing product were combined and concentrated to afford 0.84 g (91%) of 3-cyano-3-ethyl-azetidine-1-carboxylic acid tert-butyl ester as a light yellow oil.
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three

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